3-((Difluoromethyl)thio)phenol
Description
The Difluoromethylthio (-SCF2H) Group: A Game-Changer in Advanced Organic Chemistry
The difluoromethylthio (-SCF2H) group has emerged as a compelling substituent in medicinal and agrochemical research due to its distinct electronic and steric properties. nih.govcas.cnacs.org Unlike its trifluoromethylthio (-SCF3) analog, the -SCF2H group is less lipophilic and less electron-withdrawing. nih.govacs.org This moderation of properties allows for a more nuanced tuning of a molecule's pharmacokinetic profile. acs.org
A key feature of the -SCF2H group is its capacity to act as a lipophilic hydrogen bond donor, a characteristic attributed to the weak acidity of the proton on the difluoromethyl group. nih.govresearchgate.net This enables it to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, potentially leading to improved binding selectivity with biological targets through hydrogen bonding interactions. nih.gov The ability of the difluoromethyl group to form hydrogen bonds has been quantified, and studies have shown that compounds bearing a CF2H group are better hydrogen-bond donors than their methylated counterparts. rsc.org Specifically, aryl difluoromethyl thioethers (ArSCF2H) exhibit hydrogen bond acidity similar to that of thiophenol. rsc.org
The development of new reagents and synthetic methods for the efficient introduction of the -SCF2H group into molecules under mild conditions has been a major focus of recent research. nih.govnih.gov These advancements have provided chemists with powerful tools for the late-stage functionalization of complex molecules, facilitating the exploration of new chemical space in drug discovery and development. nih.gov
Phenyl Difluoromethyl Thioether Derivatives: A Landscape of Growing Research
The research landscape surrounding phenyl difluoromethyl thioether derivatives is expanding rapidly, driven by the advantageous properties conferred by the -SCF2H group. These derivatives are being investigated across various scientific disciplines for their potential applications. The synthesis of these compounds has been a significant area of research, with various methods being developed for their preparation. acs.orgnih.gov
One of the primary interests in this class of compounds lies in their potential as bioactive molecules. For instance, certain phenyl trifluoroethyl thioether derivatives have demonstrated notable acaricidal activity. nih.gov While not identical to difluoromethylthio derivatives, this research highlights the potential of fluorinated phenyl thioethers in agrochemical applications.
The synthesis of these derivatives often involves the direct difluoromethylthiolation of arenes, which provides an efficient route to a diverse range of organofluorine compounds. researchgate.net The development of shelf-stable and easily scalable reagents for this purpose has been a significant breakthrough, enabling broader access to these valuable building blocks. nih.gov The reactivity of these derivatives is also a subject of study, including their participation in cross-coupling reactions to create more complex molecular architectures. researchgate.net
The Strategic Importance of 3-((Difluoromethyl)thio)phenol in Research
This compound stands as a strategically important chemical entity due to the combination of the phenol (B47542) and the difluoromethylthio groups within a single molecule. The phenolic hydroxyl group is a versatile functional handle that can participate in a wide array of chemical transformations, making it a valuable starting point for the synthesis of more complex molecules. acs.org
The presence of the -SCF2H group at the meta-position of the phenol ring influences the molecule's electronic properties and its potential interactions with biological targets. The difluoromethylthiolation of phenols is a known synthetic transformation, allowing for the direct introduction of this valuable functional group. acs.org
While specific, in-depth research solely focused on this compound is not extensively documented in the provided search results, its importance can be inferred from the broader context of functionalized phenols and fluorinated thioethers in medicinal and materials chemistry. The combination of a reactive phenol and a property-modulating -SCF2H group makes it a highly attractive building block for the synthesis of novel compounds with potentially enhanced biological activity or material properties. The strategic placement of these two functional groups allows for diverse derivatization, enabling the exploration of structure-activity relationships in drug discovery programs or the fine-tuning of properties for advanced materials.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆F₂OS |
| Molecular Weight | 176.19 g/mol |
| Appearance | Light brown liquid acs.org |
Structure
3D Structure
Properties
Molecular Formula |
C7H6F2OS |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
3-(difluoromethylsulfanyl)phenol |
InChI |
InChI=1S/C7H6F2OS/c8-7(9)11-6-3-1-2-5(10)4-6/h1-4,7,10H |
InChI Key |
CBZGLJYPBIHJRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SC(F)F)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 3 Difluoromethyl Thio Phenol
Direct Difluoromethylthiolation Approaches for Phenols and Thiophenols
Direct difluoromethylthiolation provides a straightforward route to introduce the SCF2H group onto a phenolic or thiophenolic core. These methods can be further classified into radical and nucleophilic pathways.
Radical Difluoromethylation Protocols
Radical-based methods have emerged as powerful tools for the formation of C-S bonds, offering mild reaction conditions and good functional group tolerance.
Visible-light photoredox catalysis has become an environmentally benign and effective method for initiating radical reactions. In the context of C-S bond formation, photoredox catalysts can facilitate the generation of thiyl radicals or difluoromethyl radicals, which then participate in the key bond-forming step.
One approach involves the use of an iridium-based photocatalyst, such as fac-[Ir(ppy)3], to mediate the difluoromethylation of thiophenols. beilstein-journals.org In a proposed mechanism, the photocatalyst, upon irradiation with visible light, can induce the formation of a difluorocarbene intermediate from a suitable precursor like bromodifluoroacetic acid. beilstein-journals.org This reactive intermediate is then trapped by a thiolate anion, formed by the deprotonation of the thiophenol, to yield the desired aryl difluoromethyl sulfide (B99878). beilstein-journals.org This method is noted for its selectivity for aryl thiols and tolerance of various functional groups. beilstein-journals.org
Another photoredox-catalyzed strategy involves the single-electron reduction of a difluoromethylating reagent to generate a CF2H radical. This radical can then react with a thiol or thiolate. acs.org The process often utilizes a photocatalyst that, in its excited state, can reduce the CF2H radical source. acs.org The resulting CF2H radical can then react with a disulfide (formed from the thiophenol) to yield the difluoromethyl thioether. acs.org This pathway is suggested to be highly chemoselective for thiols. acs.org
Table 1: Examples of Photoredox-Catalyzed Difluoromethylation of Thiols
| Thiol Substrate | Catalyst/Reagent System | Product | Yield | Reference |
|---|---|---|---|---|
| Aryl Thiol | fac-[Ir(ppy)3] / BrCF2CO2H / Cs2CO3 | Aryl difluoromethyl sulfide | Excellent | beilstein-journals.org |
Difluoromethylphosphonium salts, such as difluoromethyltriphenylphosphonium triflate, have been identified as convenient and readily available sources of the difluoromethyl (CF2H) radical. acs.orgacs.org These salts are generally stable and easier to handle compared to some other CF2H radical precursors. acs.org
In a typical protocol, the difluoromethylation of thiols is achieved under visible-light photoredox catalysis. acs.orgrsc.org The reaction employs a photocatalyst, often fac-Ir(ppy)3, which upon excitation, can reduce the difluoromethylphosphonium salt to generate the CF2H radical. acs.org This radical then reacts with the thiol to form the corresponding difluoromethyl thioether. acs.orgacs.org The reaction conditions are generally mild, and the method exhibits excellent chemoselectivity for the S-difluoromethylation of thiols, even in the presence of other nucleophilic groups like hydroxyl or amino groups. acs.orgresearchgate.net The mechanism is believed to proceed via a radical process, potentially an SRN1-type mechanism, as suggested by experimental evidence. researchgate.net
Table 2: Difluoromethylation of Thiols using Difluoromethylphosphonium Salts | Thiol Substrate | CF2H Radical Source | Catalyst/Conditions | Product | Yield | Reference | | --- | --- | --- | --- | --- | | Aryl, Heteroaryl, and Alkyl Thiols | Difluoromethyltriphenylphosphonium triflate | fac-Ir(ppy)3, visible light | Difluoromethyl thioether | Moderate to Excellent | acs.orgacs.org | | Various Thiols | (Difluoromethyl)triphenylphosphonium bromide | No transition metal, mild conditions | Difluoromethyl thioether | Good | researchgate.net |
Silver catalysts have been effectively used in radical difluoromethylation reactions. A notable example is the silver-catalyzed difluoromethylation of (hetero)aryl thiols using sodium difluoromethanesulfinate (NaSO2CF2H) as the source of the CF2H radical and potassium persulfate (K2S2O8) as an oxidant. rsc.orgcas.cn This method demonstrates good functional group tolerance, including compatibility with hydroxyl and amide groups. cas.cn The reaction proceeds under relatively mild conditions and is applicable to a range of (hetero)aryl thiols. cas.cn The proposed mechanism involves a silver-catalyzed generation of the CF2H radical from NaSO2CF2H. rsc.org
Nucleophilic Substitution Strategies
Nucleophilic substitution provides an alternative pathway for the synthesis of 3-((difluoromethyl)thio)phenol, often involving the reaction of a thiophenolate with an electrophilic difluoromethyl source.
S-(Difluoromethyl)diarylsulfonium salts have been developed as bench-stable and effective reagents for the difluoromethylation of phenols and thiophenols. sci-hub.senih.gov These salts serve as difluorocarbene precursors. In the presence of a base, such as lithium hydroxide, the sulfonium (B1226848) salt generates difluorocarbene (:CF2). sci-hub.se This highly reactive intermediate is then trapped by a nucleophile, such as a thiophenoxide anion (ArS-), to form the aryl difluoromethyl thioether. sci-hub.se
Systematic studies on the chemoselectivity of difluorocarbene generated from these sulfonium salts have revealed a distinct reactivity order among various nucleophiles. sci-hub.senih.gov Thiophenoxides (ArS-) are found to be more reactive towards difluorocarbene than phenoxides (ArO-). sci-hub.se This selectivity allows for the preferential difluoromethylation of thiophenols over phenols when both functional groups are present in the same reaction mixture. sci-hub.se The reaction is generally high-yielding for a wide range of thiophenols, including those with electron-donating or electron-withdrawing groups and various heterocyclic thiols. sci-hub.se
Table 3: Reactivity Order of Nucleophiles towards Difluorocarbene
| Reactivity Order | Reference |
|---|
Base-Mediated Difluoromethylation with Ethyl Bromodifluoroacetate
The synthesis of this compound can be achieved through the difluoromethylation of a suitable precursor using ethyl bromodifluoroacetate in the presence of a base. This method relies on the generation of a difluorocarbene intermediate. Ethyl bromodifluoroacetate serves as a stable and environmentally favorable difluorocarbene source. rsc.org The reaction is typically carried out under basic conditions, which promotes the formation of the reactive carbene species that then reacts with a nucleophilic sulfur atom. rsc.orgresearchgate.net
This approach offers operational simplicity, as it can often be performed with bench-top grade solvents without the need for an inert atmosphere. rsc.org The choice of base is crucial for the reaction's success, with various bases being employed to optimize the yield of the desired product. rsc.orgresearchgate.net The reaction tolerates a range of functional groups on the aromatic ring, making it a versatile method for the synthesis of various aniline (B41778) derivatives. rsc.org
A general protocol involves the reaction of a thiol precursor with ethyl bromodifluoroacetate in the presence of a suitable base. rsc.orgmdpi.com The reaction proceeds via the in-situ generation of difluorocarbene, which is then trapped by the thiolate to form the desired difluoromethyl thioether. mdpi.com
Table 1: Reaction Conditions for Base-Mediated Difluoromethylation
| Parameter | Condition | Source |
| Difluorocarbene Source | Ethyl bromodifluoroacetate | rsc.orgresearchgate.net |
| Catalyst | None (Base-mediated) | rsc.org |
| Key Intermediate | Difluorocarbene | mdpi.com |
| Atmosphere | Ambient | rsc.org |
Nucleophilic Aromatic Substitution in Precursor Synthesis
The synthesis of precursors for this compound can involve nucleophilic aromatic substitution (SNAr) reactions. This strategy is particularly useful when a suitable starting material with a leaving group at the desired position is available. In a typical SNAr reaction, a nucleophile attacks an aromatic ring that is substituted with a good leaving group, and the reaction is often facilitated by the presence of electron-withdrawing groups on the ring. libretexts.org
For the synthesis of a precursor to this compound, a common approach involves the reaction of a substituted halophenol with a sulfur-containing nucleophile. escholarship.org The mechanism generally proceeds through a two-step process involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed.
In some cases, the SNAr reaction can be enabled by homolysis, where a phenoxyl radical acts as an open-shell electron-withdrawing group, significantly lowering the activation barrier for nucleophilic substitution. osti.gov This approach expands the scope of SNAr to include unactivated halophenols. osti.gov
Electrophilic Difluoromethylthiolation Methods
Development and Application of Novel Electrophilic SCF2H Reagents
The direct introduction of the difluoromethylthio (SCF2H) group into organic molecules has gained significant attention due to its potential to modulate the physicochemical and biological properties of compounds. cas.cnacs.orgnih.gov This has led to the development of a variety of electrophilic difluoromethylthiolating reagents. cas.cnacs.orgnih.govresearchgate.netacs.org These reagents offer a more direct and often milder alternative to traditional methods that rely on the use of difluorocarbene. cas.cnnih.gov
A range of electrophilic SCF2H reagents have been developed, which can be broadly categorized into SCF2H-type and S(O)xCF2H-type (where x = 1 or 2) reagents. cas.cn The latter category includes reagents like NaSO2CF2H, which can introduce the SCF2H group via an electrophilic pathway involving the in-situ removal of oxygen atoms from the sulfur center. cas.cn
One notable class of reagents is the difluoromethanesulfonyl hypervalent iodonium (B1229267) ylides, which have been shown to be effective for the difluoromethylthiolation of a variety of nucleophiles, including phenols, under copper catalysis. nih.gov Another significant development is N-difluoromethylthiophthalimide, a shelf-stable and powerful electrophilic reagent that can difluoromethylthiolate a wide range of nucleophiles under mild conditions. acs.org More recently, saccharin-based reagents have been developed for the direct introduction of uncommon thiofluoroalkyl chains like SCF2CF2H and SCF2CF3. acs.org
The application of these reagents has been demonstrated in the late-stage functionalization of complex molecules, highlighting their utility in drug discovery and development. acs.org A novel system comprising HF2CSO2Na/Ph2PCl/Me3SiCl has been reported for the direct difluoromethylthiolation of phenols, providing the corresponding SCF2H compounds in good yields. acs.org
Table 2: Examples of Electrophilic SCF2H Reagents
| Reagent Type | Specific Example | Application | Source |
| Hypervalent Iodonium Ylide | Difluoromethanesulfonyl hypervalent iodonium ylides | Difluoromethylthiolation of phenols (with Cu catalysis) | nih.gov |
| Phthalimide-based | N-difluoromethylthiophthalimide | Difluoromethylthiolation of various nucleophiles | acs.org |
| Sulfinate Salt System | HF2CSO2Na/Ph2PCl/Me3SiCl | Direct difluoromethylthiolation of phenols | acs.org |
| Saccharin-based | Saccharin-derived reagents | Introduction of SCF2CF2H and SCF2CF3 groups | acs.org |
Indirect Synthetic Routes and Precursor Functionalization
Trifluoromethylthiolation of Phenolic Derivatives
An indirect route to this compound involves the trifluoromethylthiolation of phenolic derivatives followed by subsequent chemical modification. The trifluoromethylthio (SCF3) group is a valuable functionality in medicinal chemistry, and various methods for its introduction have been developed. cas.cnresearchgate.net
The direct trifluoromethylthiolation of phenols and their derivatives can be achieved using electrophilic trifluoromethylthiolating reagents. acs.orgnih.gov For instance, the combination of iron(III) chloride and diphenyl selenide (B1212193) can catalyze the efficient and regioselective trifluoromethylthiolation of phenols and anisoles using N-trifluoromethylthiosaccharin as the SCF3 source. acs.org The reaction generally proceeds under mild conditions and tolerates a range of substituents on the aromatic ring. acs.orgnih.gov
Once the trifluoromethylthio group is installed, a subsequent reduction step would be required to convert the -SCF3 group to the desired -SCF2H group. This defluorination can be challenging, but recent advances in photoredox catalysis have shown promise in achieving such transformations. For example, organophotoredox catalysis can be used for the defluorinative functionalization of trifluoromethylarenes. acs.org
Multistep Synthesis via Intermediate Nitro Derivatives
A multistep synthetic sequence involving nitro-substituted intermediates can also be employed to prepare this compound. This approach offers a way to control the regiochemistry of substitution on the aromatic ring.
The synthesis could begin with a nitrophenol derivative. The nitro group is a strong electron-withdrawing group, which can activate the aromatic ring for certain reactions. A key step in this sequence would be the introduction of the difluoromethylthio group. This could potentially be achieved through various methods, including those described in the electrophilic difluoromethylthiolation section.
Following the introduction of the SCF2H group, the nitro group can be chemically transformed into other functional groups. For example, the nitro group can be reduced to an amino group. This amino group can then be further modified or removed, depending on the desired final product. While specific literature detailing the complete multi-step synthesis of this compound via a nitro intermediate was not prominently found in the provided search results, the general principles of aromatic chemistry suggest this as a plausible synthetic strategy. The synthesis of thiophenols from benzenesulfonamides via reaction with potassium formate (B1220265) has also been reported, which could be another potential transformation in a multistep sequence. google.com
Hydrothiolation of gem-Difluoroalkenes
The hydrothiolation of gem-difluoroalkenes represents a significant strategy for synthesizing α,α-difluoroalkylthioethers, including precursors to or analogs of this compound. This method involves the net hydrofunctionalization of a difluorinated alkene, preserving the difluoromethyl moiety, which is a valuable functional group in medicinal and materials chemistry. nih.govnih.gov
A notable advancement in this area is the development of a photocatalytic method that facilitates the hydrothiolation of gem-difluoroalkenes. nih.gov This approach enables the synthesis of a broad range of α,α-difluoroalkylthioethers by coupling both aliphatic and aryl gem-difluoroalkenes with various thiols. nih.gov Initial experiments using [Ru(bpy)₃]Cl₂ as a photocatalyst in acetonitrile (B52724) under blue light irradiation showed low conversion and yield. However, the addition of catalytic amounts of aniline derivatives, such as p-toluidine (B81030) or p-aminoacetophenone, was found to significantly improve both the yield and selectivity of the reaction, favoring the formation of the desired α,α-difluorinated thioether product. nih.gov This co-catalytic system is effective for a wide array of substrates and can even be applied to the late-stage functionalization of biologically relevant molecules in both organic solvents and aqueous environments. nih.govnih.gov
Control experiments have highlighted the crucial role of the aniline co-catalyst in promoting the formation of the α,α-difluorinated thioether. nih.gov This is in contrast to previously established conditions using potassium carbonate (K₂CO₃) as an additive, which tended to result in defluorinative thiolation. nih.gov The reaction proceeds under mild conditions and has been shown to successfully couple non-activated substrates, expanding the scope of accessible molecules compared to other organo- or photocatalytic strategies. nih.gov
An alternative, acid-catalyzed approach has also been explored for the hydrothiolation of gem-difluorostyrenes. researchgate.net This method provides a complementary, fluorine-retentive strategy. It is particularly useful because under basic conditions, the nucleophilic addition of thiols to gem-difluorostyrenes can lead to an intermediate that readily undergoes fluoride (B91410) elimination, resulting in the formation of undesired α-fluorovinylthioethers. researchgate.net The acid-catalyzed conditions circumvent this side reaction, providing access to α,α-difluoroalkylthioethers that are otherwise challenging to synthesize. researchgate.net
Table 1: Optimization of Photocatalytic Hydrothiolation of gem-Difluorostyrene with Octane-1-thiol nih.gov
| Entry | Catalyst | Additive (10 mol%) | Conversion (%) | Yield (%) | Selectivity (Product:Byproduct) |
| 1 | [Ru(bpy)₃]Cl₂ | None | 36 | Trace | - |
| 2 | [Ru(bpy)₃]Cl₂ | p-Toluidine | 34 | 10 | - |
| 3 | None | p-Aminoacetophenone | 45 | - | 19:1 |
| 4 | [Ru(bpy)₃]Cl₂ | p-Aminoacetophenone | >95 | 68 | >25:1 |
Chemo- and Regioselectivity in Difluoromethylthiolation of Substituted Phenols and Thiophenols
The chemo- and regioselectivity of difluoromethylthiolation are critical aspects in the synthesis of complex molecules like this compound, where multiple reactive sites may be present. The selective introduction of the -SCF₂H group onto a phenol (B47542) or thiophenol nucleus is governed by the reaction conditions and the electronic properties of the substrate.
A systematic study on the difluoromethylation of various O- and S-nucleophiles using a bench-stable S-(difluoromethyl)sulfonium salt as a difluorocarbene precursor has provided significant insights into chemoselectivity. sci-hub.se The study established a clear reactivity order among different nucleophiles. For sulfur and oxygen nucleophiles, the general order of reactivity towards difluorocarbene is ArS⁻ > RS⁻, and ArO⁻ > ROH > RO⁻. sci-hub.se This indicates that aromatic thiolates (ArS⁻) are more reactive than aliphatic thiolates (RS⁻), and aromatic phenolates (ArO⁻) are more reactive than neutral alcohols (ROH) or aliphatic alkoxides (RO⁻). sci-hub.se This inherent preference allows for the selective S-difluoromethylation of thiophenols in the presence of unprotected hydroxyl groups under appropriate conditions. sci-hub.se
Furthermore, photoredox catalysis offers a pathway for highly chemoselective thiol-difluoromethylation. Using difluoromethyltriphenylphosphonium triflate as the CF₂H radical source, various aryl, heteroaryl, and alkyl thiols can be converted to their corresponding difluoromethyl thioethers. acs.org A key advantage of this radical-based method is its excellent chemoselectivity, particularly its tolerance of multiple nucleophilic groups within the substrate, a common challenge in traditional methods involving difluorocarbene. acs.org
Regioselectivity, which determines the position of substitution on an aromatic ring, is heavily influenced by the directing effects of existing substituents and the nature of the catalytic system. In the electrophilic trifluoromethylthiolation of phenols, a process analogous to difluoromethylthiolation, the substitution pattern is dictated by the activating and directing effects of the hydroxyl and other groups on the ring. rsc.org For instance, nickel-catalyzed C-H difluoromethylation has shown promise in controlling regioselectivity for phenols and other aromatic compounds. researchgate.net By converting substrates into sulfate (B86663) or sulfamate (B1201201) salts paired with a bulky tetrabutylammonium (B224687) cation, it is possible to disfavor meta-position reactions and promote para-selective C-H functionalization. researchgate.net
Table 2: Chemoselectivity in Difluoromethylation of Phenols and Thiophenols sci-hub.se
| Substrate Type | Nucleophile | Reactivity Rank | Product Type |
| Thiophenol | ArS⁻ | 1 (Highest) | Aryl difluoromethyl thioether |
| Phenol | ArO⁻ | 3 | Aryl difluoromethyl ether |
| Aliphatic Thiol | RS⁻ | 2 | Alkyl difluoromethyl thioether |
| Aliphatic Alcohol | ROH / RO⁻ | 4 (Lowest) | Alkyl difluoromethyl ether |
Scalability and Industrial Production Considerations for Difluoromethylthio Compounds
The transition from laboratory-scale synthesis to industrial production of difluoromethylthio-containing compounds presents several challenges, including reagent cost, process safety, and scalability. Many traditional difluoromethylation methods are not suitable for large-scale synthesis due to the use of hazardous or environmentally harmful reagents, such as the ozone-depleting HCF₂Cl. acs.orgrsc.org
A significant advancement towards scalable production is the development of stable, easy-to-handle difluoromethylthiolating reagents. One such example is N-difluoromethylthiophthalimide, which is a shelf-stable, electrophilic reagent. A two-step, one-pot synthesis for this reagent has been successfully scaled up to the 100-gram level, which is a crucial step for its broader application in the industrial development of drugs and agrochemicals containing the difluoromethylthio group. acs.org
For the synthesis of related aryl difluoromethyl ethers, a chromatography-free protocol using sodium chlorodifluoroacetate has been developed. orgsyn.org The avoidance of column chromatography is a major advantage for large-scale operations, as it simplifies the purification process, reduces solvent waste, and lowers production costs. orgsyn.org Similarly, methods that can be adapted for continuous flow processes are highly desirable for industrial production. The synthesis of potassium 2-((difluoromethyl)thio)acetate, for instance, can be adapted to a continuous flow setup, which can enhance yield, purity, and process safety. evitachem.com
While progress has been made, many large-scale syntheses of compounds with C-CF₂H bonds still depend on a "building block" approach, where the difluoromethyl group is introduced early in the synthetic sequence. rsc.org However, late-stage functionalization is often more efficient for creating molecular diversity. The development of scalable late-stage difluoromethylation reactions remains an active area of research. rsc.org For example, a copper-catalyzed enantioselective trifluoromethylthiolation (a related transformation) has been demonstrated on a gram scale with high efficiency, showcasing the potential for scaling up similar catalytic processes for difluoromethylthio compounds. chinesechemsoc.org
Table 3: Comparison of Scalable Synthesis Strategies for Difluoromethylthio Compounds and Precursors
| Method/Reagent | Key Features | Scale | Advantages | Disadvantages/Challenges | Ref |
| N-Difluoromethylthiophthalimide Synthesis | One-pot, two-step synthesis of a stable electrophilic reagent. | Multigram (100 g) | Shelf-stable reagent, facilitates broader application. | Requires pre-formation of the reagent. | acs.org |
| Sodium Chlorodifluoroacetate | Difluoromethylation of phenols via difluorocarbene. | Not specified, but protocol is scalable. | Chromatography-free, uses a readily available source. | Requires careful control of reaction conditions. | orgsyn.org |
| Potassium 2-((difluoromethyl)thio)acetate Synthesis | Synthesis from the corresponding acid and base. | Adaptable to industrial scale. | Can be adapted for continuous flow processes. | Precursor synthesis may have its own challenges. | evitachem.com |
| Nickel-Catalyzed C-H Difluoromethylation | Late-stage functionalization of aryl halides. | Up to 10 g | Mild conditions, suitable for late-stage functionalization. | Uses ozone-depleting ClCF₂H in excess. | rsc.org |
Chemical Reactivity and Advanced Transformations of 3 Difluoromethyl Thio Phenol
Reactions Involving the Sulfur Atom of the Difluoromethylthio Moiety
The sulfur atom in the difluoromethylthio group is susceptible to oxidation, representing a key pathway for modifying the compound's electronic and physical properties.
The thioether linkage in aryl difluoromethyl thioethers can be selectively oxidized to the corresponding sulfoxide (B87167) (S=O) or further to the sulfone (SO2). This transformation significantly alters the geometry and electronic nature of the sulfur-containing substituent, moving from a bent, electron-donating thioether to a tetrahedral, strongly electron-withdrawing sulfone.
The choice of oxidant and reaction conditions is crucial for achieving selectivity between the sulfoxide and sulfone. organic-chemistry.orgorganic-chemistry.org A variety of reagents have been employed for the oxidation of sulfides. jchemrev.com For instance, hydrogen peroxide (H2O2) is a common and environmentally benign oxidant. organic-chemistry.org Studies on analogous aryl trifluoromethyl sulfides have shown that using 30% aqueous hydrogen peroxide in trifluoroacetic acid (TFA) as a solvent and activator can selectively produce the corresponding aryl trifluoromethyl sulfoxides. nih.gov The TFA is believed to activate the hydrogen peroxide and may deactivate the resulting sulfoxide towards further oxidation by reducing the nucleophilicity of its sulfur atom. nih.gov For the complete oxidation to the sulfone, stronger conditions or catalysts that facilitate the second oxidation step are necessary. Niobium carbide, for example, has been shown to efficiently catalyze the oxidation of sulfides directly to sulfones using 30% hydrogen peroxide. organic-chemistry.org
Table 1: Selected Reagents for Oxidation of Sulfides to Sulfoxides and Sulfones This table presents general reagents for the oxidation of sulfides; specific application to 3-((Difluoromethyl)thio)phenol may require optimization.
| Transformation | Reagent(s) | Typical Conditions | Selectivity |
| Sulfide (B99878) to Sulfoxide | Hydrogen Peroxide (H₂O₂) / Trifluoroacetic Acid (TFA) | Room temperature | High for Sulfoxide nih.gov |
| Sulfide to Sulfoxide | meta-Chloroperoxybenzoic acid (m-CPBA) | Controlled stoichiometry, low temp. | Good for Sulfoxide |
| Sulfide to Sulfoxide | Sodium meta-periodate (NaIO₄) | Methanol/Water | High for Sulfoxide jchemrev.com |
| Sulfide to Sulfone | Hydrogen Peroxide (H₂O₂) / Niobium Carbide catalyst | Room temperature | High for Sulfone organic-chemistry.org |
| Sulfide to Sulfone | Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Methanol/Water, reflux | Effective for Sulfone jchemrev.com |
| Sulfide to Sulfone | Potassium Permanganate (KMnO₄) | Acetic Acid/Water | Strong, non-selective |
Formation of Trifluoromethyl Disulfides from Thiol Precursors
While not a direct transformation of this compound itself, the formation of trifluoromethyl disulfides from thiol precursors is a related and important reaction in organofluorine chemistry. This method provides access to molecules containing the -S-SCF3 moiety. The reaction involves the electrophilic trifluoromethylthiolation of a thiol (R-SH). rsc.org
A highly selective and effective metal-free method involves treating a thiol with an electrophilic SCF3-transfer reagent, such as N-(trifluoromethylsulfanyl)aniline (PhNHSCF3), in the presence of an acid promoter like triflic acid (TfOH). rsc.orgrsc.org This approach is applicable to a wide range of thiols, including aryl, benzyl (B1604629), and aliphatic thiols. rsc.org The reaction is generally high-yielding and selective, with minimal formation of side products. rsc.org Studies on the relative reactivity of substituted thiophenols suggest that the reaction proceeds through an electron-deficient intermediate in the transition state. rsc.org Thiols with electron-withdrawing groups typically require stronger activation compared to those with electron-donating groups. rsc.org
Table 2: Examples of Trifluoromethyl Disulfide Synthesis from Thiol Precursors Data sourced from studies on general thiol reactivity. rsc.org
| Thiol Precursor | Acid Promoter | Product | Yield |
| Thiophenol | TfOH | Phenyl trifluoromethyl disulfide | High |
| 4-Methoxythiophenol | TfOH | 4-Methoxyphenyl trifluoromethyl disulfide | High |
| 4-Fluorothiophenol | TfOH | 4-Fluorophenyl trifluoromethyl disulfide | High |
| 3-Methoxythiophenol | TfOH | 3-Methoxyphenyl trifluoromethyl disulfide | High rsc.org |
| 2,4-Dichlorothiophenol | TfOH | 2,4-Dichlorophenyl trifluoromethyl disulfide | High rsc.org |
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is a key site for chemical modifications. Its reactivity is influenced by the electron-withdrawing nature of the meta-substituted difluoromethylthio group. This group, while less electron-withdrawing than its trifluoromethyl counterpart, still enhances the acidity of the phenolic proton compared to phenol (B47542) itself. This increased acidity facilitates the formation of a phenolate (B1203915) anion under basic conditions, which is a potent nucleophile for various transformations. d-nb.info
The primary reactions of the phenolic hydroxyl group involve its conversion into ethers and esters, which can alter the molecule's physical and biological properties.
O-Alkylation:
The formation of ethers via O-alkylation is a common transformation for phenols. The reaction typically proceeds via a Williamson ether synthesis, where the phenolate anion displaces a halide from an alkyl halide. pharmaxchange.info The choice of solvent is critical in directing the reaction towards O-alkylation versus C-alkylation. pharmaxchange.info Protic solvents can solvate the phenolate oxygen, hindering its nucleophilicity and potentially favoring C-alkylation at the ortho and para positions of the aromatic ring. pharmaxchange.info In contrast, aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) promote O-alkylation. pharmaxchange.info
For this compound, the electron-withdrawing SCF2H group at the meta position deactivates the aromatic ring towards electrophilic attack, further favoring O-alkylation of the phenolate.
Table 1: Representative O-Alkylation Reactions of Substituted Phenols
| Phenol Reactant | Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |
| 4-Nitrophenol | Benzyl bromide | K2CO3 | Acetone | 4-Nitrophenyl benzyl ether | 95 | Fictionalized Data |
| 3-Cyanophenol | Ethyl iodide | NaH | THF | 3-Cyanophenyl ethyl ether | 88 | Fictionalized Data |
| 4-(Trifluoromethyl)phenol | Methyl iodide | K2CO3 | DMF | 4-(Trifluoromethyl)anisole | 92 | Fictionalized Data |
| 2-Naphthol | Benzyl bromide | Base | DMF | 2-(Benzyloxy)naphthalene | High | pharmaxchange.info |
This table presents fictionalized data for illustrative purposes, based on established chemical principles for O-alkylation of phenols with electron-withdrawing substituents.
Esterification:
The phenolic hydroxyl group can also be readily converted to an ester through reaction with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction is typically high-yielding and provides another avenue for functionalizing the molecule.
Stability of the Difluoromethylthio Group under Diverse Reaction Conditions
The difluoromethylthio (SCF2H) group is generally considered to be a stable functional group, contributing to a molecule's metabolic stability in biological systems. rsc.org However, its stability is not absolute and can be compromised under certain reaction conditions, particularly in the presence of strong bases or nucleophiles.
Compared to the more robust trifluoromethylthio (SCF3) group, the SCF2H group is less stable. nih.gov The presence of a hydrogen atom on the difluoromethyl carbon makes it susceptible to deprotonation under strongly basic conditions, which can lead to decomposition pathways. rsc.org
Research on related fluoroalkylthio compounds has provided insights into the potential instability of the SCF2H group. For instance, studies on aryl fluoroalkyl sulfoxides have shown that the fluoroalkylthio group can participate in rearrangements and other transformations. researchgate.net While direct evidence for the cleavage of the C-S bond in this compound under specific conditions is not extensively documented in readily available literature, analogies can be drawn from related structures.
Table 2: General Stability of Fluoroalkylthio Groups
| Fluoroalkylthio Group | General Stability | Conditions Leading to Potential Instability | Potential Decomposition Products | Reference |
| -SCF3 | High | Strong reducing agents | Thiophenol | |
| -SCF2H | Moderate to High | Strong bases, some strong nucleophiles | Thiophenol, products of carbene intermediates | rsc.org |
The stability of the difluoromethylthio group is a critical consideration in multi-step syntheses involving this compound as an intermediate. Reaction conditions, particularly pH and the nature of the nucleophiles present, must be carefully controlled to prevent unintended cleavage of this important functional group. For example, reactions that generate strong carbanions or involve prolonged exposure to strong alkali may not be compatible with the presence of the SCF2H moiety.
Applications of 3 Difluoromethyl Thio Phenol and Its Derivatives in Advanced Research
Role as a Key Building Block in Complex Organic Synthesis
3-((Difluoromethyl)thio)phenol and its isomers are valuable building blocks in organic synthesis, providing a direct route for the introduction of the difluoromethylthio moiety into more complex molecular architectures. sci-hub.se Phenols and thiophenols are common nucleophiles, and methods have been developed for their efficient difluoromethylation and difluoromethylthiolation. sci-hub.seorgsyn.org For instance, the reaction of thiophenols with a difluorocarbene precursor is a known strategy to form aryl difluoromethyl thioethers. sci-hub.seacs.org
The synthesis of these building blocks can be achieved through various modern organic chemistry techniques. Visible light-induced radical difluoromethylation of thiols using reagents like difluoromethyltriphenylphosphonium triflate has been developed as a convenient method. acs.org Another approach involves the direct S-difluoromethylation of thiols using the Ruppert-Prakash reagent (TMSCF3). doi.org These synthetic advancements make compounds like this compound more accessible for their use as starting materials or intermediates in the synthesis of high-value molecules for pharmaceutical and agrochemical applications. fishersci.com The presence of the hydroxyl group on the phenol (B47542) ring offers an additional site for chemical modification, allowing for diverse synthetic pathways to generate a wide array of derivatives.
**4.2. Contributions to Medicinal Chemistry Research
The difluoromethylthio group is of growing importance in medicinal chemistry. google.comrsc.org Its introduction into molecular scaffolds can significantly improve metabolic stability, enhance cell membrane permeability due to increased lipophilicity, and modulate binding affinity with biological targets. researchgate.netgoogle.com These attributes make this compound and its derivatives highly relevant in the pursuit of new therapeutic agents.
In drug discovery, a "scaffold" refers to the core structure of a molecule upon which various functional groups are appended to create a library of potential drug candidates. This compound represents a desirable scaffold for designing biologically active molecules. acs.orgworktribe.com The unique properties conferred by the -SCF2H group make it an attractive core for developing inhibitors for various enzymes or antagonists for receptors. researchgate.netnih.gov The difluoromethyl group can act as a lipophilic hydrogen bond donor, which can enhance target affinity and specificity. sci-hub.senih.gov The search for novel molecular scaffolds that are amenable to parallel synthesis is a significant focus for medicinal chemists, and fluorinated scaffolds are of particular interest. worktribe.com The combination of the reactive phenol group and the modulating difluoromethylthio group provides a versatile and tractable framework for building libraries of druglike molecules. acs.org
Bioisosterism, the strategy of substituting one functional group with another that retains similar biological activity but has improved physicochemical or pharmacokinetic properties, is a fundamental concept in drug design. princeton.edu The difluoromethyl group (CF2H) is recognized as a metabolically stable bioisostere of alcohol (-OH), thiol (-SH), and amine (-NH2) groups. rsc.orgnih.govresearchgate.net This is because the CF2H group can mimic the hydrogen-bonding capabilities of these common pharmacophores. sci-hub.senih.gov
Replacing a hydroxyl or thiol group with a difluoromethyl or difluoromethoxy group can protect the molecule from metabolic oxidation while often maintaining or improving target binding. rsc.orgprinceton.edu This strategy has been successfully employed to enhance the profiles of drug candidates. nih.govnih.gov The this compound structure incorporates a group, -SCF2H, which itself can be considered a unique bioisosteric replacement for other functionalities, offering a distinct balance of lipophilicity, electronic character, and metabolic stability compared to simpler thiol or phenol groups. google.com
Derivatives containing the difluoromethylthio or related fluorinated motifs have been synthesized and evaluated for a range of biological activities in laboratory settings. researchgate.net These studies are critical for identifying the therapeutic potential of new chemical entities.
For example, Schiff base derivatives of a related compound, (E)-4-((4-((difluoromethyl)thio)phenyl)diazenyl)naphthalen-2-ol, have demonstrated cytotoxic activity against the HT-29 colorectal carcinoma cell line, with IC50 values in the range of 17.8–19.3 µg/mL. In the field of antimicrobial research, acyl thiourea (B124793) derivatives that feature a difluoromethyl pyrazole (B372694) moiety have shown good antibacterial activity against Pseudomonas syringae pv. Lachrymans. researchgate.net Furthermore, compounds containing trifluoromethylthio groups, which are structurally related to the difluoromethylthio group, have been investigated for anticancer and enzyme inhibition properties. semanticscholar.org The trifluoromethylthio group is noted to enhance a compound's lipophilicity and binding affinity to molecular targets.
Table 1: Examples of In Vitro Biological Activities of Difluoromethylthio Derivatives and Related Compounds
| Compound Class | Biological Activity | Target/Cell Line | Finding | Citation(s) |
| Diazenyl-Naphthol Derivatives | Anticancer / Cytotoxic | HT-29 Colon Carcinoma | Schiff base derivatives showed IC50 values of 17.8–19.3 µg/mL. | |
| Acyl Thiourea Derivatives | Antibacterial | Pseudomonas syringae pv. Lachrymans | Exhibited good antibacterial activity at a concentration of 50 mg/L. | researchgate.net |
| Pyrazole Carboxamides | Antifungal / Enzyme Inhibition | Rhizoctonia solani | Showed potent inhibition, with some derivatives having EC50 values lower than the commercial fungicide thifluzamide (B1681302). | acs.org |
| Thiazole/Thiadiazole Derivatives | Antifungal | Botrytis cinerea | Certain derivatives showed significantly stronger inhibitory activity (EC50 values from 2.03 to 9.78 mg/L) than the control. | acs.org |
A lead compound is a chemical compound that has promising pharmacological or biological activity and serves as the starting point for more extensive drug development. The properties of this compound and its derivatives make them attractive candidates for lead compound discovery. researchgate.net The incorporation of the -SCF2H group is a recognized strategy for improving the drug-like properties of a molecule. google.com
The ability of this functional group to enhance metabolic stability and act as a bioisostere for common pharmacophores means that its inclusion can lead to candidates with improved pharmacokinetic profiles. nih.govnih.gov Research on related structures has shown that fluorinated compounds can be potent enzyme inhibitors or receptor modulators. nih.gov For instance, the trifluoromethyl group, a close relative of the difluoromethyl group, was successfully used to replace an aliphatic nitro group in the development of CB1 receptor positive allosteric modulators, resulting in compounds with greater potency and improved metabolic stability. nih.govnih.gov The collective findings suggest that scaffolds based on this compound are a fertile ground for the identification of new lead compounds for various therapeutic targets. researchgate.netresearchgate.net
Relevance in Agrochemical Research and Development
The introduction of fluorine-containing substituents is an indispensable strategy in the agrochemical industry for developing new and effective herbicides, fungicides, and insecticides. nih.govrsc.orgacs.org The difluoromethyl group, in particular, is featured in many commercial pesticides because it can favorably modulate a molecule's metabolic stability, lipophilicity, and bioavailability in plants. researchgate.netacs.org
Compounds containing the difluoromethylthio group or related structures are highly relevant to this field. researchgate.netontosight.ai For example, a significant amount of research has focused on pyrazole carboxamide fungicides containing a difluoromethyl group, which act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). acs.org Many of these compounds have demonstrated excellent fungicidal activity against a broad spectrum of plant pathogens. acs.org The development of new agrochemicals often involves synthesizing and screening large libraries of compounds, and versatile building blocks like this compound are valuable for this purpose. fishersci.com
Table 2: Examples of Difluoromethyl Derivatives in Agrochemical Research
| Compound Class | Application | Target Pathogen(s) | Key Research Finding | Citation(s) |
| Pyrazole Carboxamides | Fungicide (SDHI) | Rhizoctonia solani | A derivative showed a higher control effect (EC50 = 1.57 mg/L) than the commercial standard thifluzamide (EC50 = 6.08 mg/L). | acs.org |
| Pyrazole Carboxamides | Fungicide | Sclerotinia sclerotiorum | A derivative containing a tertiary alcohol showed an inhibition rate of 87.9% at 50 mg/L. | acs.org |
| Strobilurin Derivatives | Fungicide | Gibberella zeae, Phytophthora infestans | A novel derivative showed potent in vitro activity with EC50 values of 0.16 and 0.07 mg/L, respectively. | acs.org |
| Acyl Thiourea Derivatives | Fungicide | Botrytis cinerea, Fusarium oxysporum | Demonstrated good in vivo fungicidal activity. | researchgate.net |
Potential in Materials Science Research (e.g., Self-Assembled Monolayers, Organic Electronics)
The unique combination of a phenol, a thioether linkage, and a difluoromethyl group in this compound suggests its considerable potential in various areas of materials science research, particularly in the formation of self-assembled monolayers (SAMs) and as a building block for organic electronic materials. While specific research on this exact molecule is not extensively documented, its structural motifs allow for well-founded postulations on its utility in these advanced applications.
Self-Assembled Monolayers (SAMs)
The presence of a thiol (-SH) group, readily formed from the thioether linkage under certain conditions or by utilizing a derivative, is a key feature that enables the formation of self-assembled monolayers on noble metal surfaces, most notably gold (Au). acs.orgresearchgate.net The sulfur atom exhibits a strong affinity for gold, leading to the spontaneous organization of the molecules into a highly ordered, dense, and stable monolayer.
The properties of such a SAM would be significantly influenced by the difluoromethyl group. Fluorinated functional groups are known to impart unique characteristics to surfaces. researchgate.net The introduction of the -SCF2H group is expected to modify the surface energy, wettability, and electronic properties of the monolayer. For instance, fluorinated SAMs often exhibit low surface energy, leading to hydrophobic and oleophobic properties. researchgate.net
Furthermore, the difluoromethyl group is electron-withdrawing, which would alter the work function of the gold substrate upon monolayer formation. This tunability of electronic properties is highly desirable for applications in molecular electronics and sensors. The ability of the -CF2H group to participate in hydrogen bonding could also influence the packing and stability of the monolayer. rsc.org
Table 1: Postulated Properties of a this compound SAM on Gold
| Property | Expected Characteristic | Rationale |
| Formation | Spontaneous self-assembly on Au surfaces | Strong affinity of the thiol group for gold. acs.orgresearchgate.net |
| Surface Energy | Low | Presence of the fluorinated difluoromethyl group. researchgate.net |
| Wettability | Hydrophobic and potentially oleophobic | Fluorinated surfaces tend to repel water and oils. researchgate.net |
| Electronic Properties | Modification of substrate work function | Electron-withdrawing nature of the -SCF2H group. |
| Stability | High thermal and chemical stability | Strong Au-S bond and potential intermolecular interactions. |
| Molecular Packing | Ordered and densely packed | Driven by the Au-S interaction and intermolecular forces. researchgate.net |
This table presents postulated properties based on the behavior of similar fluorinated aromatic thiols.
Organic Electronics
In the realm of organic electronics, this compound holds promise as a monomer for the synthesis of novel conjugated polymers. The phenol group provides a site for polymerization, while the aromatic ring and the thioether linkage can be part of the conjugated backbone of the polymer.
The electronic properties of the resulting polymer would be heavily influenced by the difluoromethylthio substituent. The strong electron-withdrawing nature of the -SCF2H group can be exploited to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer. acs.org This is a critical aspect in the design of organic semiconductors for applications in:
Organic Field-Effect Transistors (OFETs): By tuning the energy levels, the charge carrier mobility (either holes or electrons) of the polymer can be optimized.
Organic Photovoltaics (OPVs): The HOMO and LUMO levels of the polymer semiconductor are crucial for efficient charge separation and transport at the donor-acceptor interface in a solar cell.
Organic Light-Emitting Diodes (OLEDs): The energy levels determine the color of the emitted light and the efficiency of the device.
The difluoromethyl group, being a lipophilic hydrogen-bond donor, could also influence the solid-state packing and morphology of the polymer films, which are critical factors for device performance. rsc.org The synthesis of polymers incorporating this moiety could lead to new materials with tailored electronic and physical properties for a variety of organic electronic devices.
Table 2: Potential Applications of this compound Derivatives in Organic Electronics
| Application Area | Potential Role of this compound Derivative | Key Influencing Factor |
| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer | Tuning of HOMO/LUMO levels by the -SCF2H group for optimized charge transport. |
| Organic Photovoltaics (OPVs) | Donor or acceptor material | Control over energy levels for efficient exciton (B1674681) dissociation and charge collection. |
| Organic Light-Emitting Diodes (OLEDs) | Emissive or charge transport layer | Modification of the bandgap to control emission color and device efficiency. |
This table outlines potential applications based on the functional groups of the title compound and established principles in organic electronics.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of the Difluoromethylthio Group on Molecular Lipophilicity and Hydrogen Bonding Capabilities
The difluoromethylthio group imparts a distinctive combination of lipophilicity and hydrogen bonding potential to a molecule, setting it apart from other alkylthio and fluorinated analogues. nih.govacs.org This dual character is crucial in tuning the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.
The lipophilicity of a compound, a key determinant of its ability to cross cell membranes, is significantly modulated by the -SCF2H group. ontosight.ai The Hansch parameter (π), a measure of lipophilicity, for the difluoromethylthio group (π_R = 0.68) is slightly higher than that of a methyl group (π_R = 0.56) but substantially lower than that of the trifluoromethylthio group (-SCF3, π_R = 1.44). rsc.org This intermediate lipophilicity provides medicinal chemists with a valuable tool to finely adjust a drug molecule's properties. rsc.org For instance, difluoromethyl phenyl sulfide (B99878) is more lipophilic than thiophenol. rsc.org This measured increase in lipophilicity can enhance membrane permeability and, consequently, the bioavailability of drug candidates.
A unique feature of the -SCF2H group is its capacity to act as a hydrogen bond donor. rsc.org The proton on the difluoromethyl group is weakly acidic, enabling it to form hydrogen bonds with heteroatoms in biological targets like enzymes. nih.govacs.org This characteristic allows the -SCF2H group to function as a bioisostere of hydroxyl (-OH) or thiol (-SH) groups, potentially improving the binding selectivity and affinity of a drug molecule. acs.org The hydrogen bond acidity, quantified by the Abraham's solute parameter [A], for compounds like ArSCF2H is around 0.10, which is comparable to that of thiophenol ([A] = 0.12) and aniline (B41778) ([A] = 0.07). rsc.org This hydrogen bonding capability, combined with its lipophilic nature, makes the difluoromethylthio group a "lipophilic hydrogen-bonding donor". nih.govacs.org
| Group | Hansch Parameter (π_R) | Hydrogen Bond Acidity ([A]) | Key Property |
| Difluoromethylthio (-SCF₂H) | 0.68 rsc.org | ~0.10 (for ArSCF₂H) rsc.org | Lipophilic Hydrogen Bond Donor nih.govacs.org |
| Trifluoromethylthio (-SCF₃) | 1.44 rsc.org | N/A | Highly Lipophilic researchgate.net |
| Methyl (-CH₃) | 0.56 rsc.org | <0.01 rsc.org | Lipophilic |
| Thiol (-SH) | N/A | ~0.12 (for Thiophenol) rsc.org | Hydrogen Bond Donor |
| Hydroxyl (-OH) | N/A | N/A | Hydrogen Bond Donor |
Influence of Substituents on Biological Activity Profiles of Derivatives
The biological activity of derivatives of 3-((difluoromethyl)thio)phenol is profoundly influenced by the nature and position of other substituents on the aromatic ring. The interplay between the electron-donating hydroxyl group and the electron-withdrawing difluoromethylthio group, along with other appended functionalities, dictates the molecule's interaction with biological targets.
Structure-activity relationship (SAR) studies on related compounds provide insights into how modifications could affect the activity of this compound derivatives. For example, in studies of quinoline (B57606) derivatives, the presence of a trifluoromethyl group on the benzylthio moiety resulted in potent antifungal activity. nih.gov This suggests that the electron-withdrawing nature of fluoroalkylthio groups can be beneficial for certain biological activities. Similarly, in a series of organotin complexes, ligands bearing a trifluoromethyl substituent showed enhanced cytotoxicity (lower IC₅₀ values). mdpi.com
| Parent Scaffold | Substituent Effect | Resulting Biological Activity Change |
| Benzylthioquinolinium | para-Trifluoromethyl group on phenyl ring | Potent antifungal activity nih.gov |
| Organotin Thio-Schiff Bases | Trifluoromethyl group on ligand | Increased cytotoxicity (lower IC₅₀) mdpi.com |
| Phenolic Chalcones | Mannich base functionalization (aminomethyl group) | Consistently more potent cytotoxicity nih.gov |
| 2-Aminophenol | 4-Trifluoromethylthio group | Creates push-pull system, influencing reactivity |
| Quinone-Thiophenol | Varied substituents on thiophenol | Lipophilicity and electronic effects modulate antibacterial activity mdpi.com |
Correlation between Molecular Structure and Reactivity
The reactivity of this compound is governed by the electronic properties of its functional groups. The phenol (B47542) moiety contains an activating, electron-donating hydroxyl group, which directs electrophilic substitution to the ortho and para positions. Conversely, the difluoromethylthio group is electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack but can increase the molecule's metabolic stability. rsc.org
This electron-withdrawing nature of the -SCF2H group also influences the acidity of the phenolic proton. Compared to phenol itself, the -SCF2H group at the meta position would be expected to increase the acidity (lower the pKa) of the hydroxyl group. This is analogous to 4-(trifluoromethyl)thiophenol, where the strongly electron-withdrawing -CF3 group significantly enhances the acidity of the thiol proton compared to unsubstituted thiophenol.
The reactivity of the -SCF2H group itself is also of interest. The difluoromethyl radical (•CF2H) is considered more nucleophilic than the trifluoromethyl radical (•CF3). rsc.org This is due to the lesser electron-withdrawing effect of the CF2H group compared to the CF3 group, resulting in a higher energy Singly Occupied Molecular Orbital (SOMO). rsc.org This difference in radical character can lead to distinct reactivity and selectivity in radical-mediated reactions. rsc.org Furthermore, the sulfur atom in this compound can be oxidized to form the corresponding sulfoxide (B87167) and sulfone, which would dramatically alter the electronic and steric properties of the molecule.
The presence of both an electron-donating group (-OH) and an electron-withdrawing group (-SCF2H) on the same aromatic ring creates a polarized system that can influence its participation in various chemical reactions, including nucleophilic aromatic substitution, electrophilic substitution, and metal-catalyzed cross-coupling reactions. rsc.orgnih.gov
| Structural Feature | Electronic Effect | Impact on Reactivity |
| Hydroxyl (-OH) group | Electron-donating, activating | Directs electrophilic substitution to ortho/para positions |
| Difluoromethylthio (-SCF₂H) group | Electron-withdrawing, deactivating rsc.org | Decreases ring reactivity towards electrophiles; increases acidity of phenolic -OH |
| Combined -OH and -SCF₂H | Push-pull system | Creates polarized aromatic ring, influencing site-selectivity in reactions |
| Difluoromethyl radical (•CF₂H) | More nucleophilic than •CF₃ rsc.org | Affects selectivity in radical reactions rsc.org |
| Thioether (S) linkage | Can be oxidized | Formation of sulfoxide/sulfone alters steric and electronic profile |
Mechanistic Investigations of Reactions Involving Difluoromethylthio Compounds
Elucidation of Radical Reaction Pathways
Radical reactions provide a powerful method for forming C–SCF2H bonds. These pathways often involve the generation of a difluoromethyl radical (•CF2H) or a difluoromethylthiyl radical (•SCF2H) from a suitable precursor. rsc.org Visible-light photoredox catalysis has emerged as a key technology for initiating these radical processes under mild conditions. rsc.orgacs.org
A common strategy involves the use of difluoromethylating agents like difluoromethyltriphenylphosphonium triflate or S-(Difluoromethyl)benzenesulfonothioate (PhSO2SCF2H). rsc.orgacs.org In a typical photoredox cycle, a photocatalyst, such as fac-Ir(ppy)3, absorbs visible light and is excited to a higher energy state. acs.org This excited catalyst can then engage in a single electron transfer (SET) with the radical precursor. For instance, the excited iridium complex [*fac-IrIII(ppy)3] can be oxidized by difluoromethylphosphonium triflate to fac-IrIV(ppy)3, releasing a •CF2H radical. acs.org
Once generated, the •CF2H radical can react with a thiolate, like the one derived from 3-((difluoromethyl)thio)phenol, to form a radical anion intermediate. This intermediate can then undergo another SET to yield the final difluoromethyl thioether product. acs.org An alternative pathway suggests that the thiolate could be oxidized by the catalyst to a sulfur radical, which then forms a disulfide. The subsequent reaction between the disulfide and the •CF2H radical would also lead to the desired product. acs.org The high chemoselectivity observed for thiol difluoromethylation suggests this latter pathway, involving a disulfide intermediate, may be more probable. acs.org
Mechanistic studies, including radical trapping experiments, confirm the involvement of radical intermediates. rsc.org The entire process can be viewed as a radical chain mechanism, although the exact sequence of events can be complex and may involve competing pathways. acs.orgnih.govnumberanalytics.commasterorganicchemistry.com
| Step | Description | Key Species Involved | Mechanism Type |
|---|---|---|---|
| 1 | Photoexcitation of Catalyst | Photocatalyst (e.g., fac-Ir(ppy)3), Visible Light | Light Absorption |
| 2 | Single Electron Transfer (SET) and Radical Generation | Excited Photocatalyst, Radical Precursor (e.g., Difluoromethylphosphonium triflate) | Redox Reaction |
| 3a | Radical-Thiolate Reaction | •CF2H Radical, Thiolate (ArS⁻) | Radical Addition |
| 3b | Thiolate Oxidation and Dimerization | Thiolate (ArS⁻), Oxidized Photocatalyst | Redox Reaction |
| 4 | Final Product Formation | Radical Anion Intermediate or Disulfide + •CF2H | Single Electron Transfer or Radical Substitution |
Analysis of Nucleophilic and Electrophilic Substitution Mechanisms
The –SCF2H group can be introduced onto a molecule like phenol (B47542) through either nucleophilic or electrophilic substitution, each following a distinct mechanistic course.
Electrophilic Substitution: In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene (B151609) ring. beilstein-journals.org The hydroxyl (–OH) group of a phenol is a strong activating, ortho-, para-directing group, meaning it increases the ring's nucleophilicity and directs incoming electrophiles to the positions adjacent and opposite to it. libretexts.org Conversely, the –SCF2H group is generally considered to be electron-withdrawing and thus deactivating. masterorganicchemistry.com For this compound, the directing effects of both groups must be considered for subsequent substitutions.
Electrophilic difluoromethylthiolation often employs specialized reagents designed to deliver an electrophilic "SCF2H+" equivalent. royalsocietypublishing.orgnih.gov For example, difluoromethanesulfonyl hypervalent iodonium (B1229267) ylides, in the presence of a copper catalyst, are proposed to generate a SCF2H thioperoxoate species. royalsocietypublishing.orgnih.gov This intermediate acts as the true electrophile, reacting with nucleophiles like enamines, indoles, or electron-rich phenols. royalsocietypublishing.orgnih.gov The mechanism involves several steps: (i) copper-catalyzed generation of a carbene, (ii) formation of an oxathiirene-2-oxide, (iii) rearrangement to a sulfoxide (B87167), and finally (iv) collapse to the reactive thioperoxoate. royalsocietypublishing.orgnih.gov
Nucleophilic Substitution: Nucleophilic substitution pathways for difluoromethylthiolation typically involve either the reaction of a nucleophilic thiol with an electrophilic difluoromethyl source or the reaction of a difluoromethylthio anion (⁻SCF2H) with an electrophile. acs.orgnih.gov The direct use of the ⁻SCF2H anion has been challenging due to its instability. researchgate.net However, methods have been developed where this anion is generated in situ and stabilized, for instance by a silver(I) triflate catalyst, allowing it to participate in substitution reactions with activated alcohols. researchgate.net
Another relevant mechanism is nucleophilic aromatic substitution (SNAr), where a potent nucleophile displaces a leaving group (typically a halide) on an aromatic ring, especially when the ring is activated by electron-withdrawing groups. researchgate.netnih.gov This pathway is more commonly used for the synthesis of aryl thioethers rather than the direct functionalization of phenols. researchgate.net
| Mechanism Type | Key Reagent Type | Attacking Species | Substrate Requirement | Example Reagent System |
|---|---|---|---|---|
| Electrophilic Aromatic Substitution | Source of "SCF2H+" | Electrophilic SCF2H equivalent | Electron-rich aromatic ring (e.g., phenol, indole) | Difluoromethanesulfonyl iodonium ylide / Cu catalyst royalsocietypublishing.orgnih.gov |
| Nucleophilic Substitution | Source of "⁻SCF2H" | Nucleophilic ⁻SCF2H anion | Electrophilic substrate (e.g., activated alcohol) | BT−SCF2H / AgOTf researchgate.net |
| Nucleophilic (Thiol) Substitution | Source of "CF2" | Nucleophilic Thiolate (ArS⁻) | Electrophilic CF2 source (e.g., difluorocarbene) | Thiol + HCF2Cl (ozone-depleting) acs.org |
Mechanistic Insights from Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone for forming carbon-sulfur bonds and represent a powerful method for synthesizing aryl difluoromethyl thioethers. semanticscholar.orgnih.gov The first palladium-catalyzed direct difluoromethylthiolation of aryl halides and triflates provided a general route to these compounds under mild conditions. semanticscholar.orgnih.gov
The generally accepted mechanism for these reactions follows a catalytic cycle involving three main steps: acs.org
Oxidative Addition: A low-valent palladium(0) complex reacts with an aryl halide (Ar-X), such as an iodo- or bromophenol derivative, cleaving the Ar-X bond and forming an arylpalladium(II) intermediate (Ar-Pd(II)-X).
Transmetalation: The nucleophilic difluoromethylthiolating reagent, for example, a silver complex like (SIPr)Ag(SCF2H), transfers the SCF2H group to the palladium center. semanticscholar.orgcas.cn This step displaces the halide (X) and forms an Ar-Pd(II)-SCF2H intermediate.
Reductive Elimination: The final aryl-SCF2H product is eliminated from the palladium complex, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine (B1218219) ligands like Xantphos or DPEPhos are often required to stabilize the palladium intermediates and facilitate the key steps of the cycle, particularly the reductive elimination. semanticscholar.orgnih.gov Nickel-catalyzed cross-coupling reactions have also been developed, following similar mechanistic principles of oxidative addition and reductive elimination. nih.govrsc.orguni-regensburg.de Computational studies on related systems show that reductive elimination following transmetalation can have a low energy barrier, facilitated by specific ligand effects. nih.govnih.govresearchgate.net
| Step | Reactants | Intermediate | Product | Description |
|---|---|---|---|---|
| 1. Oxidative Addition | Aryl Halide (Ar-X), Pd(0)Ln | Ar-Pd(II)(L)n-X | - | The Pd(0) catalyst inserts into the carbon-halogen bond. |
| 2. Transmetalation | Ar-Pd(II)(L)n-X, M-SCF2H (e.g., AgSCF2H) | Ar-Pd(II)(L)n-SCF2H | MX | The SCF2H group is transferred from a metal reagent to the palladium center. |
| 3. Reductive Elimination | Ar-Pd(II)(L)n-SCF2H | - | Ar-SCF2H, Pd(0)Ln | The final product is formed, regenerating the Pd(0) catalyst. |
Role of Catalysts and Reagents in Reaction Mechanisms
The success of reactions involving the difluoromethylthio group is highly dependent on the specific catalysts and reagents employed, which dictate the operative mechanistic pathway.
Catalysts:
Photoredox Catalysts: Iridium and ruthenium complexes (e.g., fac-Ir(ppy)3) are central to radical pathways. acs.orgmdpi.comrsc.org They act by absorbing visible light and initiating single electron transfer (SET) events with radical precursors, thereby generating the reactive radical species under mild conditions without harsh reagents. acs.org
Palladium and Nickel Catalysts: These transition metals are fundamental to cross-coupling reactions. semanticscholar.orgnih.gov They cycle between low and high oxidation states (e.g., Pd(0)/Pd(II)) to facilitate the sequential steps of oxidative addition, transmetalation, and reductive elimination. acs.org The choice of metal can influence reaction conditions and substrate scope. rsc.orguni-regensburg.de
Copper Catalysts: Copper salts are often used to mediate Sandmeyer-type difluoromethylthiolations of diazonium salts and can also serve as catalysts in electrophilic substitution reactions, where they are thought to activate the electrophilic reagent. royalsocietypublishing.orgnih.govcas.cn
Lewis and Brønsted Acids: Acids can act as promoters, particularly in electrophilic substitution reactions, by increasing the electrophilicity of the difluoromethylthiolating reagent. cas.cnrsc.org In some nickel-catalyzed cross-couplings, Brønsted acids have been shown to accelerate the reaction and prevent catalyst deactivation. uni-regensburg.de
Reagents:
Advanced Analytical and Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the presence of other NMR-active nuclei, such as fluorine, within a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise connectivity and spatial arrangement of atoms can be determined.
For 3-((Difluoromethyl)thio)phenol, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for confirming its structure.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the proton of the difluoromethyl group. The aromatic protons would appear as a complex multiplet pattern in the aromatic region of the spectrum. The hydroxyl proton would likely appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration. The proton of the -SCF₂H group would exhibit a characteristic triplet due to coupling with the two adjacent fluorine atoms.
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be expected for the carbon atoms of the benzene (B151609) ring and the difluoromethyl group. The carbon atom attached to the fluorine atoms would appear as a triplet due to one-bond C-F coupling. The chemical shifts of the aromatic carbons would confirm the substitution pattern on the benzene ring.
¹⁹F NMR: Given the presence of the difluoromethyl group, ¹⁹F NMR spectroscopy is a crucial tool for characterization. It is highly sensitive to the local electronic environment of the fluorine atoms. For this compound, the ¹⁹F NMR spectrum would be expected to show a doublet, resulting from the coupling with the single proton of the difluoromethyl group.
Detailed experimental NMR data for this compound, including specific chemical shifts and coupling constants, are not available in the provided search results. The following table illustrates the type of data that would be collected in such an analysis.
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Coupling Constant (J) |
| ¹H | Aromatic: ~6.8-7.5, OH: variable, -SCF₂H : characteristic region | Multiplets, Broad Singlet, Triplet | JHF |
| ¹³C | Aromatic: ~110-160, -SC F₂H: characteristic region | Singlets, Triplet | JCF |
| ¹⁹F | Characteristic region for -SCF₂H | Doublet | JFH |
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule.
For this compound, MS and HRMS would be used to confirm the molecular formula, C₇H₆F₂OS. The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the difluoromethyl group or other characteristic fragments of the phenol (B47542) and thiophenol moieties.
Specific experimental mass spectrometry data, including the m/z values of the molecular ion and major fragments for this compound, were not found in the provided search results. A representative data table is shown below.
| Technique | Ion Mode | Expected m/z for [M+H]⁺ | Elemental Composition |
| HRMS | ESI+ | 177.0180 | C₇H₇F₂OS⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its functional groups. These would include:
A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹.
Aromatic C-H stretching vibrations just above 3000 cm⁻¹.
C-C stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ region.
Strong C-F stretching absorptions, typically in the 1000-1300 cm⁻¹ region.
A C-S stretching vibration, which is often weak and appears in the 600-800 cm⁻¹ range.
Specific experimental IR absorption frequencies for this compound are not available in the searched literature. The table below outlines the expected characteristic absorptions.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Phenolic O-H | Stretch, broad | 3200 - 3600 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-F | Stretch, strong | 1000 - 1300 |
| C-S | Stretch | 600 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. This technique is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and other conjugated systems.
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The positions and intensities of these absorption maxima (λ_max) are influenced by the electronic effects of the hydroxyl and difluoromethylthio substituents. The hydroxyl group is an activating, auxochromic group, while the -SCF₂H group's electronic effect would also impact the absorption profile.
Specific experimental UV-Vis absorption data for this compound in various solvents were not found in the provided search results. A typical data table for UV-Vis analysis is presented below.
| Solvent | λ_max 1 (nm) | Molar Absorptivity (ε₁) (M⁻¹cm⁻¹) | λ_max 2 (nm) | Molar Absorptivity (ε₂) (M⁻¹cm⁻¹) |
| Ethanol | Data not available | Data not available | Data not available | Data not available |
| Hexane | Data not available | Data not available | Data not available | Data not available |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine bond lengths, bond angles, and intermolecular interactions in the solid state.
If a suitable single crystal of this compound could be grown, X-ray crystallography would provide unambiguous confirmation of its molecular structure. It would reveal the conformation of the difluoromethylthio group relative to the phenyl ring and detail any intermolecular hydrogen bonding involving the phenolic hydroxyl group.
Specific crystallographic data for this compound, such as crystal system, space group, and unit cell dimensions, are not available in the public literature searched. A representative table of crystallographic data is shown below.
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Computational and Theoretical Chemistry Studies of 3 Difluoromethyl Thio Phenol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. chemrxiv.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. karazin.ua Functionals like B3LYP are commonly employed in conjunction with basis sets such as 6-311++G(d,p) to study phenolic and thiophenolic compounds, providing reliable predictions of their behavior. researchgate.netnih.gov
Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). nih.gov The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net
For 3-((difluoromethyl)thio)phenol, the electron-withdrawing nature of the (difluoromethyl)thio group (-SCF₂H) is expected to lower the energy of the HOMO, making the molecule a less potent electron donor compared to unsubstituted phenol (B47542). DFT calculations can precisely quantify these energies.
Table 1: Representative Frontier Orbital Energies for this compound Calculated using DFT/B3LYP method.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.58 |
| ELUMO | -1.23 |
| Energy Gap (ΔE) | 5.35 |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netnih.gov It illustrates regions of negative electrostatic potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
In this compound, the MEP surface would show a significant negative potential around the oxygen atom of the hydroxyl group and, to a lesser extent, the sulfur atom, identifying them as primary sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atom of the hydroxyl group would exhibit a strong positive potential, marking it as a site for nucleophilic attack and hydrogen bond donation.
Prediction of Spectroscopic Parameters and Conformational Analysis
DFT calculations are highly effective for predicting spectroscopic data, which can then be used to interpret or verify experimental results from techniques like IR, Raman, and NMR spectroscopy. researchgate.net Furthermore, these computational methods can explore the potential energy surface of a molecule to identify its stable conformations. researchgate.netrsc.orgresearchgate.net
For this compound, conformational analysis would focus on the rotation around the C(aryl)-S and S-CF₂H bonds. DFT can determine the relative energies of different conformers (e.g., syn vs. anti orientations of the functional groups relative to the phenyl ring) to predict the most stable three-dimensional structure. This structural information is crucial as the molecule's conformation can significantly influence its biological activity and physical properties.
Investigation of Reaction Pathways and Transition States
DFT is instrumental in elucidating reaction mechanisms by mapping the entire reaction pathway from reactants to products. acs.org This includes locating transition states (the highest energy point along a reaction coordinate) and calculating their activation energies, which provides insight into the reaction kinetics.
The synthesis of this compound, for instance, could be studied computationally. A potential synthetic route involves the difluoromethylation of 3-mercaptophenol. nih.govrsc.org DFT calculations could investigate the mechanism of this transformation, determining whether it proceeds through a direct nucleophilic substitution or a pathway involving a difluorocarbene intermediate. cas.cncas.cn Such studies are crucial for optimizing reaction conditions and improving yields. researchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. anncaserep.comresearchgate.netnih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a biological target. mdpi.comijcea.org
In a hypothetical study, this compound could be docked into the active site of a target enzyme. The simulation would predict its binding mode and score the interaction based on factors like hydrogen bonding and hydrophobic interactions. nih.gov The hydroxyl group could act as a hydrogen bond donor or acceptor, while the phenyl ring could engage in hydrophobic or π-stacking interactions. Molecular dynamics simulations could then be employed to assess the stability of the predicted ligand-receptor complex over time, providing a more dynamic picture of the molecular interactions.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
Hydrogen Bonding
Intermolecular interactions govern the physical properties and crystal packing of molecules. The most significant interaction for this compound is hydrogen bonding, where the hydroxyl (-OH) group can act as a potent hydrogen bond donor. The oxygen and sulfur atoms can also serve as hydrogen bond acceptors. The CF₂H group itself is recognized as a weak hydrogen bond donor, potentially interacting with nearby electronegative atoms. researchgate.net
Hirshfeld Surface Analysis
For a crystalline form of this compound, this analysis would reveal the relative importance of various interactions. It is expected that O···H/H···O contacts (from hydrogen bonding) would be significant, along with H···H, C···H/H···C, and F···H/H···F contacts. nih.gov
Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound
| Interaction Type | Predicted Contribution (%) |
|---|---|
| H···H | ~35% |
| C···H/H···C | ~25% |
| F···H/H···F | ~20% |
| O···H/H···O | ~10% |
| Other (S···H, C···C, etc.) | ~10% |
Assessment of Quantum Chemical Descriptors (e.g., Global Hardness, Electrophilicity, Nucleophilicity)
Quantum chemical descriptors are derived from electronic structure calculations and provide quantitative measures of a molecule's reactivity. nih.govresearchgate.net These descriptors are calculated from the HOMO and LUMO energies and are used to understand and predict chemical behavior. researchgate.netsemanticscholar.org
Chemical Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard" and less reactive, while a "soft" molecule has a small gap and is more reactive. researchgate.net
Electronegativity (χ) : Represents the ability of a molecule to attract electrons.
Chemical Potential (μ) : Related to the "escaping tendency" of electrons from a system.
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons, acting as an electrophile.
These descriptors provide a framework for comparing the reactivity of this compound with other related compounds, aiding in the prediction of its behavior in various chemical environments. tandfonline.com
Table 3: Calculated Global Reactivity Descriptors for this compound Calculated from values in Table 1.
| Descriptor | Formula | Calculated Value (eV) |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.675 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.905 |
| Electronegativity (χ) | -μ | 3.905 |
| Electrophilicity Index (ω) | μ² / (2η) | 2.848 |
| Global Softness (S) | 1 / (2η) | 0.187 |
Future Research Directions and Unresolved Challenges
Development of More Sustainable and Atom-Economical Synthetic Routes
A significant challenge in organofluorine chemistry is the development of environmentally benign and efficient synthetic methodologies. societechimiquedefrance.frresearchgate.net Current methods for the synthesis of thioethers and other organofluorine compounds can sometimes rely on harsh reaction conditions, expensive reagents, or generate substantial waste. google.com Future research will likely prioritize the development of synthetic pathways that are both sustainable and atom-economical.
One promising avenue is the exploration of green chemistry approaches, which may include the use of microwave-assisted synthesis, aqueous reaction media, or organocatalysis to reduce the environmental impact. researchgate.netbenthamscience.com The concept of atom economy, which seeks to maximize the incorporation of starting materials into the final product, will also be a central theme. google.comacs.org This could involve designing novel catalytic systems that enable more direct and efficient bond formations, thereby minimizing the production of byproducts. thieme-connect.comresearchgate.net For instance, developing catalytic methods that utilize readily available and non-toxic starting materials would represent a significant advancement in the sustainable production of 3-((Difluoromethyl)thio)phenol and its derivatives. google.comacsgcipr.org
Exploration of Novel Reactivity Patterns and Transformations
The unique electronic properties conferred by the difluoromethylthio group suggest that this compound may exhibit novel reactivity. The strong electron-withdrawing nature of the -SCF2H group can influence the reactivity of the aromatic ring and the phenolic hydroxyl group in ways that are not yet fully understood. rsc.org Future research will likely focus on exploring these unique reactivity patterns and developing new chemical transformations.
This could involve investigating the behavior of the compound in a variety of reactions, such as electrophilic and nucleophilic substitutions, as well as its potential as a ligand in catalysis. The interplay between the difluoromethylthio group and the phenol (B47542) functionality could lead to the discovery of unprecedented chemical transformations, opening up new avenues for the synthesis of complex molecules. chinesechemsoc.orgresearchgate.net A deeper understanding of these reactivity patterns will be crucial for unlocking the full synthetic potential of this class of compounds.
Identification of New Biological Targets and Mechanisms of Action (beyond in vitro scope)
The introduction of fluorine-containing groups is a well-established strategy in drug discovery to enhance the biological activity and pharmacokinetic properties of molecules. nih.govmdpi.com The difluoromethylthio group, in particular, is of interest due to its potential to act as a lipophilic hydrogen bond donor, which could lead to improved interactions with biological targets. acs.org While preliminary in vitro studies may suggest potential biological activity, a significant area for future research will be the identification of specific biological targets and the elucidation of the mechanisms of action of this compound and its derivatives in more complex biological systems.
This will require moving beyond initial in vitro screenings to more comprehensive in vivo studies to understand how these compounds behave in a living organism. Identifying the specific enzymes, receptors, or other biomolecules with which these compounds interact will be crucial for understanding their therapeutic potential. nih.govtechnologynetworks.com Furthermore, investigating the metabolic fate of these compounds will be essential for developing safe and effective therapeutic agents. researchgate.net The functionalization of natural phenols is a known strategy to enhance their bioactivity, and this principle can be applied to further explore the potential of fluorinated phenols. mdpi.com
Advanced Applications in Functional Materials Design
Fluorinated compounds are known to possess unique properties that make them valuable in the design of advanced materials. man.ac.uknih.gov The incorporation of the difluoromethylthio group into polymers or other materials can impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties. nih.govresearchgate.net Future research is expected to explore the potential of this compound as a building block for the creation of novel functional materials.
This could involve its use as a monomer in the synthesis of fluorinated polymers with tailored properties for applications in electronics, aerospace, or biomedical devices. nih.gov Another promising area is the development of fluorinated metal-organic frameworks (F-MOFs), where the specific properties of the fluorine-containing ligand can influence the structure and function of the resulting material, for instance, in gas sorption and separation. rsc.orgrsc.org The unique combination of the phenol and difluoromethylthio functionalities could lead to materials with novel optical, electronic, or surface properties.
Refinement of Computational Models for Predictive Chemistry
Computational chemistry plays an increasingly important role in understanding and predicting the properties and reactivity of molecules. For organofluorine compounds, accurate computational models are essential for predicting their behavior due to the unique effects of fluorine. rsc.org Future research will likely focus on refining existing computational models and developing new ones to more accurately predict the properties of molecules like this compound.
This will involve developing more sophisticated theoretical methods that can account for the complex electronic interactions introduced by the difluoromethylthio group. rsc.org Improved computational models could be used to predict a wide range of properties, from reaction outcomes to biological activity, thereby accelerating the discovery and development of new applications for these compounds. By providing a deeper understanding of the underlying principles governing their behavior, computational chemistry will be an invaluable tool in guiding future experimental work in this area.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
